2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected azetidine derivative featuring a 3-hydroxyazetidin-3-yl core substituted with a fluoroacetic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This structural combination suggests applications in medicinal chemistry, particularly in constrained peptide design or as a building block for bioactive molecules.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c21-17(18(23)24)20(26)10-22(11-20)19(25)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,26H,9-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMZXKZRWGLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorene moiety, azetidine ring, and fluorinated acetic acid group suggests that this compound may interact with various biological targets, making it a candidate for drug development and synthetic applications.
Structural Characteristics
The compound can be described by its molecular formula and has a molecular weight of approximately 410.46 g/mol. The structural components include:
- Fluorenylmethoxycarbonyl (Fmoc) group : Provides steric protection and enhances stability.
- Azetidine ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Fluoroacetic acid moiety : Imparts unique electronic properties that may influence binding affinities.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The Fmoc group allows selective reactions at other functional groups while protecting the azetidine nitrogen.
- The fluoroacetic acid component may enhance lipophilicity, improving membrane permeability and interaction with lipid bilayers.
- The azetidine structure could facilitate interactions with enzymes or receptors involved in various biochemical pathways.
Receptor Binding Affinity
The unique combination of functional groups in this compound suggests potential binding to various receptors. Preliminary studies indicate that the fluorinated derivatives tend to exhibit enhanced binding affinities compared to their non-fluorinated counterparts, which could be advantageous in drug design targeting specific receptors.
Case Studies
-
Inhibition of Cancer Cell Lines
- A study explored the effects of azetidine derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. While specific data for this compound is lacking, similar compounds have shown promising results in preclinical trials.
-
Antimicrobial Activity
- Compounds with similar structural motifs have been evaluated for antimicrobial properties. In vitro tests showed effective inhibition against Gram-positive bacteria, suggesting that this compound might also possess antimicrobial activity worth investigating.
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Potential enzyme inhibitor | Unique fluorine substitution |
| Similar Azetidine Derivative | Structure | Demonstrated anticancer properties | Lack of fluorine may reduce activity |
Comparison with Similar Compounds
Core Heterocycle Comparison
- Azetidine vs. Piperazine/Pyrrole: Target Compound: Contains a 3-hydroxyazetidine ring, which imposes significant ring strain and rigidity. The hydroxyl group at C3 provides a hydrogen-bonding site . 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (): Features a six-membered piperazine ring, offering greater flexibility and basicity due to the secondary amine. Lacks the hydroxyl and fluorine substituents, reducing polarity .
Substituent Analysis
- Fluoroacetic Acid vs. 2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic Acid (): Replaces the hydroxyl and fluorine with an imidazole ring, increasing basicity (pKa ~7.0) and metal-coordination capability . Fmoc-(1R,2S)-2a* (): A branched amino acid derivative with a carboxyethyl group and imidazole side chain, emphasizing stereochemical complexity and peptide backbone integration .
Key Observations :
- The target compound’s fluorine atom may necessitate anhydrous conditions to prevent hydrolysis.
- Fmoc protection is consistently achieved via carbodiimide (DCC) or Fmoc-Cl strategies across analogs .
Physicochemical Properties
Insights :
- Imidazole-containing analogs exhibit higher predicted collision cross-sections (CCS), suggesting broader conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
